2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid
CAS No.: 2097946-72-8
Cat. No.: VC3126308
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097946-72-8 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | 2-[ethyl(oxan-4-yl)amino]butanoic acid |
| Standard InChI | InChI=1S/C11H21NO3/c1-3-10(11(13)14)12(4-2)9-5-7-15-8-6-9/h9-10H,3-8H2,1-2H3,(H,13,14) |
| Standard InChI Key | WZOKPCGTWUBABD-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)O)N(CC)C1CCOCC1 |
| Canonical SMILES | CCC(C(=O)O)N(CC)C1CCOCC1 |
Introduction
Chemical Structure and Properties
2-(Ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid is an organic compound with the molecular formula C11H21NO3. It features a tetrahydropyran ring connected to an amino butanoic acid moiety through a tertiary amine linkage. The compound's structure integrates several functional groups that contribute to its chemical behavior and potential biological activity.
The compound can be represented by the SMILES notation CCC(C(=O)O)N(CC)C1CCOCC1, which encodes its structural arrangement. Its systematic IUPAC name is 2-[ethyl(oxan-4-yl)amino]butanoic acid.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| CAS Number | 2097946-72-8 |
| IUPAC Name | 2-[ethyl(oxan-4-yl)amino]butanoic acid |
| InChI Key | WZOKPCGTWUBABD-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)O)N(CC)C1CCOCC1 |
| Physical State | Solid at room temperature |
The compound contains multiple functional groups that influence its reactivity. The carboxylic acid group can participate in acid-base reactions and form esters or amides. The tertiary amine functions as a basic center and a nucleophile. The tetrahydropyran ring provides a rigid structural scaffold and contributes to the compound's three-dimensional orientation.
Synthesis and Preparation Methods
The synthesis of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid can be approached through several synthetic routes, drawing on established methodologies for amino acid derivatives containing heterocyclic components.
Synthetic Pathways
One potential synthetic route involves the reaction between tetrahydro-2H-pyran-4-ylamine and ethyl butanoate under specific conditions. This approach would likely employ reductive amination processes, similar to those used for related amino acid derivatives .
By examining the synthesis of related compounds, we can infer that the preparation might involve:
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Reaction of a tetrahydropyran-4-yl precursor with an appropriate nitrogen source
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N-alkylation with an ethyl group
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Introduction of the butanoic acid moiety through appropriate carboxylation methods
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Final deprotection and purification steps
Drawing from the synthesis of ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate, one approach might involve hydrogenation of precursors in the presence of catalysts like Raney nickel, followed by appropriate functional group manipulations .
Industrial Production Considerations
For large-scale synthesis, optimization of reaction conditions would be crucial for improving yield and efficiency. Continuous flow reactors and advanced purification techniques would likely be employed to ensure the production of high-purity material suitable for various applications.
Biological and Pharmacological Activities
The biological profile of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid is of significant interest due to its structural features that suggest potential therapeutic applications.
Mechanism of Action
The mechanism of action likely involves interactions with specific molecular targets. The compound's tertiary amine and carboxylic acid groups could facilitate binding to receptor sites or enzyme active centers, potentially modulating biological pathways relevant to various physiological processes.
Table 2: Potential Biological Activities
| Activity Type | Mechanism | Research Status |
|---|---|---|
| Antimicrobial | Possible interaction with microbial cell components | Ongoing research on similar compounds |
| Neuroprotective | Potential modulation of neuronal signaling pathways | Associated with tetrahydropyran-containing structures |
| Enzyme Modulation | Binding to enzyme active sites | Theoretical based on structural features |
Comparative Analysis with Similar Compounds
Comparing 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid with structurally related compounds provides insight into its unique properties and potential applications.
Structural Analogues
Several compounds share structural similarities with 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid, including:
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2-[Ethyl(propyl)amino]butanoic acid - Contains a propyl group instead of the tetrahydropyran ring
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4-Amino-2-ethylbutanoic acid - Features a primary amine rather than the tertiary amine found in our target compound
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2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile - Contains the tetrahydropyran component but with a nitrile group instead of a carboxylic acid
Table 3: Comparison with Structurally Similar Compounds
| Compound | Structure Differences | Potential Functional Implications |
|---|---|---|
| 2-[Ethyl(propyl)amino]butanoic acid | Propyl group instead of tetrahydropyran | Higher lipophilicity, different receptor binding profile |
| 4-Amino-2-ethylbutanoic acid | Primary amine instead of tertiary amine | Different hydrogen bonding pattern, altered solubility |
| 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile | Nitrile group instead of carboxylic acid | Different reactivity profile, altered hydrogen bonding |
| Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate | Ester group, different ring connection | Different metabolic profile, altered hydrolytic stability |
The ethyl substitution in 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid may confer unique pharmacokinetic properties compared to its analogs, potentially influencing its absorption and distribution within biological systems .
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